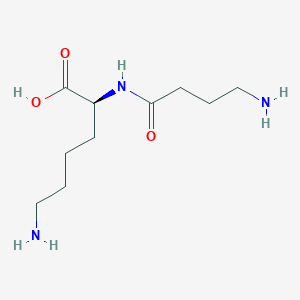
Gamma-Aminobutyryl-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Aminobutyryl-lysine is a dipeptide compound that consists of an L-lysine molecule bonded to a 4-aminobutanoyl groupIt is known for its role as a Bronsted base, capable of accepting a hydron from a donor .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Aminobutyryl-lysine typically involves the coupling of L-lysine with a 4-aminobutanoyl group. One common method is the use of tert-butyloxycarbonyl (Boc)-protected amino acids. The Boc-protected amino acids are neutralized with imidazolium hydroxide to form amino acid ionic liquids, which are then used in peptide synthesis .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) protocols to ensure high yield and purity. The use of Boc-protected amino acids and coupling reagents like N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: Gamma-Aminobutyryl-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride (NaBH~4~) is a common reducing agent used in the reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Biochemical Properties and Mechanisms
GAB-lys is characterized as a dipeptide composed of gamma-aminobutyric acid (GABA) and lysine. It is predominantly found in the human brain, where it plays a role in neurotransmission and metabolic processes. The compound exhibits strong basicity, which influences its interaction with biological systems, particularly in neuronal signaling pathways .
Neuroscience Applications
2.1 Neurotransmission Modulation
GAB-lys is believed to influence neurotransmitter activity, particularly in enhancing the effects of GABA, an inhibitory neurotransmitter. This modulation can have implications for treating neurological disorders such as anxiety, depression, and epilepsy. Research indicates that elevated levels of GAB-lys may correlate with improved cognitive functions and mood stabilization .
2.2 Neuroprotective Effects
Studies have shown that GAB-lys may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal tissues. This property makes it a candidate for developing therapies aimed at neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Pharmaceutical Applications
3.1 Drug Development
The structural properties of GAB-lys enable it to serve as a scaffold for drug development. Its ability to interact with various receptors can be exploited to design new pharmacological agents targeting specific pathways involved in neurological disorders .
3.2 Formulation in Nutraceuticals
Due to its role in modulating neurotransmitter levels, GAB-lys is being investigated for inclusion in dietary supplements aimed at enhancing mental health and cognitive performance. Its potential as a natural anxiolytic agent is particularly noteworthy .
Case Studies
Future Perspectives
The future applications of Gamma-Aminobutyryl-lysine are promising, with ongoing research focusing on:
- Enhanced Production Techniques : Utilizing metabolic engineering to increase yields of GAB-lys from microbial sources.
- Clinical Trials : Conducting human trials to validate the efficacy of GAB-lys in treating various psychological and neurological disorders.
- Combination Therapies : Investigating the synergistic effects of GAB-lys with other compounds for enhanced therapeutic outcomes.
作用機序
The mechanism of action of Gamma-Aminobutyryl-lysine involves its interaction with specific molecular targets and pathways. It can act as a Bronsted base, accepting protons from donor molecules. This interaction can influence various biochemical pathways, including those involved in peptide synthesis and metabolic processes .
類似化合物との比較
N~2~-(4-Aminobutanoyl)-L-ornithine: Similar in structure but contains an ornithine residue instead of lysine.
γ-Aminobutanoyl-L-ornithine: Another similar compound with a different amino acid residue.
Uniqueness: Gamma-Aminobutyryl-lysine is unique due to its specific combination of L-lysine and 4-aminobutanoyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
22468-02-6 |
|---|---|
分子式 |
C10H21N3O3 |
分子量 |
231.29 g/mol |
IUPAC名 |
(2S)-6-amino-2-(4-aminobutanoylamino)hexanoic acid |
InChI |
InChI=1S/C10H21N3O3/c11-6-2-1-4-8(10(15)16)13-9(14)5-3-7-12/h8H,1-7,11-12H2,(H,13,14)(H,15,16)/t8-/m0/s1 |
InChIキー |
OCBQYJFUZHJRIU-QMMMGPOBSA-N |
SMILES |
C(CCN)CC(C(=O)O)NC(=O)CCCN |
異性体SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CCCN |
正規SMILES |
C(CCN)CC(C(=O)O)NC(=O)CCCN |
配列 |
XK |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















